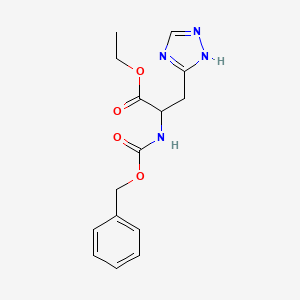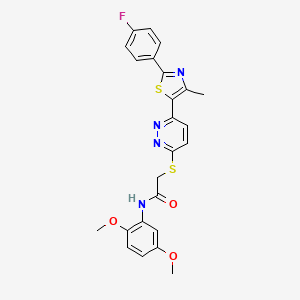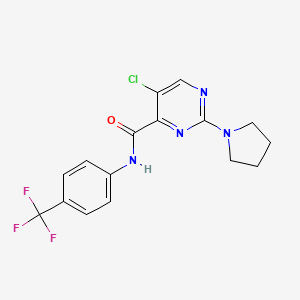
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide, also known as MIA-3, is a chemical compound that has gained attention in the field of scientific research due to its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves its ability to modulate various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been found to inhibit the activation of these pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been found to have various biochemical and physiological effects on the body. In cancer research, N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been found to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide in lab experiments is its ability to inhibit cell growth and induce apoptosis in cancer cells. Another advantage is its neuroprotective effects in Alzheimer's and Parkinson's disease research. However, a limitation of using N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.
Zukünftige Richtungen
For N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide research include further studies on its potential use in treating other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to evaluate the toxicity and side effects of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide and to determine its optimal dosage and administration route. Finally, more research is needed to elucidate the mechanism of action of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide and to identify other signaling pathways that it may modulate.
Synthesemethoden
The synthesis of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves the reaction of 5-methylisoxazole-4-carboxaldehyde with 3-pyridylacetic acid in the presence of ammonium acetate and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(8-15-17-9)7-14-12(16)5-10-3-2-4-13-6-10/h2-4,6,8H,5,7H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECDTJDWRASMME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)



![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)

![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2413269.png)
